molecular formula C11H12F3NO B13941516 2-Cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline

2-Cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline

Cat. No.: B13941516
M. Wt: 231.21 g/mol
InChI Key: BIWDZFZPOSLECI-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H12F3NO. This compound is characterized by the presence of a cyclopropyl group, a methoxy group, and a trifluoromethyl group attached to an aniline ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Attachment of the trifluoromethyl group: This can be accomplished through the trifluoromethylation of an aromatic ring using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reagents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-Cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its electronic properties and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-6-methyl-4-(trifluoromethyl)aniline
  • 2-Cyclopropyl-4-(trifluoromethyl)aniline
  • 2,6-Dichloro-4-(trifluoromethyl)aniline

Uniqueness

2-Cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of cyclopropyl, methoxy, and trifluoromethyl groups imparts distinct physicochemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

2-cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline

InChI

InChI=1S/C11H12F3NO/c1-16-9-5-7(11(12,13)14)4-8(10(9)15)6-2-3-6/h4-6H,2-3,15H2,1H3

InChI Key

BIWDZFZPOSLECI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1N)C2CC2)C(F)(F)F

Origin of Product

United States

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